molecular formula C13H18INO B5790453 2-iodo-N,N-bis(propan-2-yl)benzamide

2-iodo-N,N-bis(propan-2-yl)benzamide

Cat. No.: B5790453
M. Wt: 331.19 g/mol
InChI Key: ONFBLRLLJOMREE-UHFFFAOYSA-N
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Description

2-Iodo-N,N-bis(propan-2-yl)benzamide is an organic compound with the molecular formula C10H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom and the amide nitrogen is bonded to two isopropyl groups. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N,N-bis(propan-2-yl)benzamide typically involves the iodination of N,N-bis(propan-2-yl)benzamide. One common method is the reaction of N,N-bis(propan-2-yl)benzamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N,N-bis(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N,N-bis(propan-2-yl)benzamide derivatives with different substituents on the benzene ring .

Scientific Research Applications

2-Iodo-N,N-bis(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N,N-bis(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of isopropyl groups.

    2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide: Contains two chlorine atoms and a propynyl group.

    2-Amino-N-(3-chloro-4-methylphenyl)benzamide: Contains an amino group and a chloro-methylphenyl group.

Uniqueness

2-Iodo-N,N-bis(propan-2-yl)benzamide is unique due to the presence of the iodine atom and the two isopropyl groups on the amide nitrogen. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-iodo-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFBLRLLJOMREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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